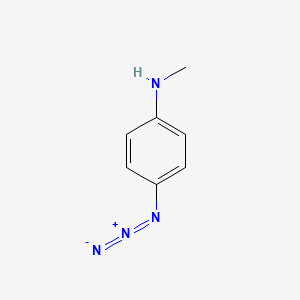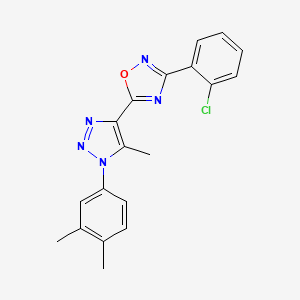
4-Azido-N-methylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-azidoaniline is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-4-azidoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-azidoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylierung von Anilinen
4-Azido-N-methylanilin kann bei der Methylierung von Anilinen verwendet werden. Cyclometallierte Rutheniumkomplexe ermöglichen die effektive Methylierung von Anilinen mit Methanol, um selektiv N-Methylaniline zu erhalten . Dieses Verfahren der Wasserstoff-Autotransfer verläuft unter milden Bedingungen (60 °C) auf praktische Weise .
Synthese von Heterocyclen
Organische Azide, wie z. B. This compound, wurden für die Synthese verschiedener Heterocyclen verwendet . Diese Reaktionen können intermolekular oder intramolekular unter thermischen, katalysierten oder nicht-katalysierten Reaktionsbedingungen ablaufen . Die Reaktionen zielen darauf ab, grundlegende fünf-, sechs-, organometallische heterocyclische Ringsysteme und/oder deren fusionierte Analoga herzustellen .
Eintopf-Domino-Reaktion
Organische Azide, einschließlich this compound, können in Eintopf-Domino-Reaktionen verwendet werden . Diese Reaktionen umfassen die Synthese verschiedener Heterocyclen aus den entsprechenden organischen Aziden .
Nutzen von Katalysatoren bei der Chemoselektivität
Organische Azide wie this compound können in Reaktionen verwendet werden, bei denen die gewählten Katalysatoren C−H- und C-N-Bindungen begünstigen .
Aza-Michael-Addition
this compound kann in nukleophilen Additionsreaktionen verwendet werden, wie z. B. der Aza-Michael-Addition .
Cycloadditionsreaktionen
Organische Azide, einschließlich this compound, können in Cycloadditionsreaktionen verwendet werden, wie z. B. der [3+2]-Cycloaddition .
Insertionsreaktion der C-H-Aminierung
this compound kann bei der Insertionsreaktion der C-H-Aminierung verwendet werden .
Sandmeyer-Reaktion
Obwohl in den Suchergebnissen nicht direkt erwähnt, ist die Sandmeyer-Reaktion ein bekannter Prozess in der organischen Chemie, der die Umwandlung eines primären aromatischen Amins in ein Arylhalogenid beinhaltet . Aufgrund der strukturellen Ähnlichkeit von this compound mit primären aromatischen Aminen ist es plausibel, dass es in einem ähnlichen Kontext verwendet werden könnte, obwohl spezifische Forschungsergebnisse erforderlich wären, um dies zu bestätigen.
Wirkmechanismus
Target of Action
4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .
Mode of Action
The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .
Biochemical Pathways
Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .
Result of Action
Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .
Action Environment
The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .
Eigenschaften
IUPAC Name |
4-azido-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLGZUMKBZHBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)


![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)

